2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine

KCNQ2 potassium channel SAR

2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine (CAS 663926-22-5) is a para-substituted phenethylamine building block bearing a pyrrolidine ring directly attached to the phenyl core. With the molecular formula C₁₂H₁₈N₂ and a molecular weight of 190.28 g/mol, it presents a primary amine terminus suitable for amide coupling, reductive amination, and urea formation, while the electron-rich pyrrolidine substituent modulates both the electronic character of the aromatic ring and the overall lipophilicity of derived compounds.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 663926-22-5
Cat. No. B1385951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine
CAS663926-22-5
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC=C(C=C2)CCN
InChIInChI=1S/C12H18N2/c13-8-7-11-3-5-12(6-4-11)14-9-1-2-10-14/h3-6H,1-2,7-10,13H2
InChIKeyWUCIDARXUAXVLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine (CAS 663926-22-5): Core Scaffold Identity and Procurement-Relevant Profile


2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine (CAS 663926-22-5) is a para-substituted phenethylamine building block bearing a pyrrolidine ring directly attached to the phenyl core . With the molecular formula C₁₂H₁₈N₂ and a molecular weight of 190.28 g/mol, it presents a primary amine terminus suitable for amide coupling, reductive amination, and urea formation, while the electron-rich pyrrolidine substituent modulates both the electronic character of the aromatic ring and the overall lipophilicity of derived compounds . The compound is commercially available in multi-kilogram quantities at purities reaching 99%, positioning it as an accessible starting material for parallel medicinal chemistry campaigns .

Why 2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine Cannot Be Casually Replaced by Its Closest Analogs


Although numerous 4-(cyclic amino)phenethylamine scaffolds are commercially catalogued, the specific combination of a five-membered pyrrolidine ring at the para-position and a primary ethanamine side chain in 2-(4-(pyrrolidin-1-yl)phenyl)ethanamine (CAS 663926-22-5) generates a unique conformational, electronic, and steric profile that is not replicated by its six-membered piperidine analog, the morpholine variant, or regioisomeric meta-substituted versions [1]. Published structure–activity relationship (SAR) data across KCNQ2 potassium channels and cyclooxygenase (COX) enzymes demonstrate that even a single-position shift from para to meta pyrrolidine substitution, or replacement of pyrrolidine with piperidine, can alter potency by more than 100-fold or abolish measurable activity entirely [2][3]. Consequently, substituting the compound with a generic '4-(cyclic amino)phenethylamine' without rigorous validation risks project failure that is both predictable and quantifiable.

Quantitative Differentiation Evidence: 2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine Versus Closest Analogs


KCNQ2 Potassium Channel Modulation: Para-Pyrrolidine Substituent Enables Sub-Micromolar Potency Where Meta-Pyrrolidine and Piperidine Fail

In a systematic SAR evaluation of phenyl substituent effects on KCNQ2 channel modulation, the 4-(pyrrolidin-1-yl)phenyl scaffold (directly corresponding to the core structure of 2-(4-(pyrrolidin-1-yl)phenyl)ethanamine) exhibited an EC₅₀ of 0.21 ± 0.032 μM as an activator (R₂ = H series). In contrast, the regioisomeric 3-(pyrrolidin-1-yl) substitution was essentially inactive with an EC₅₀ >30 μM, representing a >143-fold loss of potency due solely to the meta-to-para positional change [1]. The 2-(piperidin-1-yl) analog—the direct six-membered ring homolog of the target scaffold—produced only 32% inhibition with no measurable IC₅₀ or EC₅₀, while the 2-morpholino variant showed weak activity at 12.67 ± 0.76 μM, nearly 60-fold less potent than the 4-pyrrolidine-substituted scaffold [1].

KCNQ2 potassium channel SAR pyrrolidine phenethylamine

Cyclooxygenase Inhibition: 4-Pyrrolidinophenyl Scaffold Permits Dual COX-1/COX-2 Activity While Piperidine Abolishes Both

In a head-to-head evaluation of 1,5-diaryl pyrazole-3-carboxamide derivatives bearing different para-substituted phenyl rings, the compound incorporating the 4-(pyrrolidin-1-yl)phenyl group (Compound 3a) demonstrated measurable inhibitory activity against both COX-1 (IC₅₀ = 10.35 ± 0.35 μM) and COX-2 (IC₅₀ = 12.50 ± 0.71 μM) with a selectivity index (SI) of 0.83 [1]. By comparison, the 4-(piperidin-1-yl)phenyl analog (Compound 3c) was completely inactive against both isoforms (IC₅₀ >100 μM for COX-1 and >100 μM for COX-2), while the 4-morpholinophenyl variant (Compound 3b) showed a dramatically shifted selectivity profile with COX-2 IC₅₀ = 71.00 ± 1.41 μM, representing a 5.7-fold reduction in COX-2 potency relative to the pyrrolidine-containing scaffold [1].

COX-1 COX-2 anti-inflammatory pyrrolidine structure-activity relationship

DPP4 Inhibitor Development: Pyrrolidine-Constrained Phenethylamine Scaffold Enables >400-Fold Potency Improvement Over Initial Lead

In a published medicinal chemistry campaign, the replacement of a cyclohexene ring with a pyrrolidine in a phenethylamine-based screening hit enabled parallel chemistry and, when combined with structure-guided N-substituent optimization guided by protein co-crystal structural data, achieved a >400-fold improvement in DPP4 inhibitory potency over the initial hit [1]. The resulting pyrrolidine-constrained phenethylamine series produced optimized compounds (e.g., Compound 30) with potent, selective DPP4 inhibition and excellent pharmacokinetic profiles, demonstrating in vivo efficacy by lowering blood glucose in ZDF rats [1]. The piperidine-constrained analog series, reported separately by the same group, required an entirely distinct optimization trajectory and yielded compounds with structurally divergent selectivity profiles, underscoring that the five-membered pyrrolidine constraint is not interchangeable with the six-membered piperidine in this pharmacophore [2].

DPP4 dipeptidyl peptidase IV type 2 diabetes pyrrolidine phenethylamine scaffold optimization

Sigma Receptor Binding: Pyrrolidine-Containing Phenethylamines Exhibit Nanomolar Affinity at Sigma-2 Receptors

N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines—a chemotype structurally related to 2-(4-(pyrrolidin-1-yl)phenyl)ethanamine—have been demonstrated to bind sigma receptors with high affinity, and a structurally related compound bearing the 4-(pyrrolidin-1-yl)phenyl motif has been reported with a Ki of 90 nM at the sigma-2 receptor (TMEM97) in rat PC12 cell membranes [1]. Patent literature confirms that the pyrrolidinylethylamine substructure is a critical determinant for sigma receptor engagement, with SAR data showing that subtle modifications to the aryl substitution pattern or the N-alkyl group can shift sigma-1 versus sigma-2 selectivity [2]. While direct head-to-head comparator data for the exact free base CAS 663926-22-5 at sigma receptors is limited in the public domain, the class-level evidence establishes that the para-pyrrolidine phenethylamine architecture provides a privileged entry point for sigma receptor ligand development [3].

sigma receptor sigma-2 TMEM97 phenethylamine pyrrolidine CNS

Physicochemical Differentiation: Pyrrolidine Ring Size Governs Boiling Point, Lipophilicity, and Molecular Weight Relative to Piperidine and Morpholine Analogs

The five-membered pyrrolidine ring in 2-(4-(pyrrolidin-1-yl)phenyl)ethanamine (CAS 663926-22-5; MW 190.28; predicted bp 339.4 °C; density 1.054 g/cm³) confers systematically distinct physicochemical properties compared to its six-membered cyclic amine analogs . The piperidine analog 2-(4-(piperidin-1-yl)phenyl)ethanamine (CAS 38589-09-2) carries an additional methylene unit, increasing molecular weight to 204.31 g/mol and introducing greater conformational flexibility from the six-membered ring . The morpholine analog (CAS 728024-36-0) incorporates an oxygen heteroatom (MW 206.28; LogP 1.22), substantially increasing hydrogen bond acceptor count and aqueous solubility while decreasing lipophilicity relative to the all-carbon pyrrolidine . These differences directly impact chromatographic retention, membrane permeability predictions, and the physicochemical property window of final compounds in a medicinal chemistry program .

physicochemical properties boiling point molecular weight LogP pyrrolidine piperidine morpholine

Supply Chain and Purity: Commercial Availability at 99% Purity in Multi-Kilogram Scale Supports Clinical Candidate Advancement

2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine (CAS 663926-22-5) is commercially supplied at 99% purity in 25 kg packaging quantities, with alternative suppliers offering 95%+ and 98% grades . The closely related piperidine analog (CAS 38589-09-2) is predominantly available at 95%+ purity, while the chiral alpha-methyl variants—(R)-1-(4-(pyrrolidin-1-yl)phenyl)ethan-1-amine (CAS 1213157-92-6) and (S)-1-(4-(pyrrolidin-1-yl)phenyl)ethan-1-amine (CAS 1213418-91-7)—are typically offered only at smaller scales and lower purities due to the additional synthetic cost of enantioselective synthesis . The achiral, primary amine nature of CAS 663926-22-5 enables straightforward quality control by standard analytical methods (HPLC, ¹H NMR, MS) without the need for chiral purity determination, reducing both procurement cost and analytical burden .

purity commercial availability bulk supply procurement CMC

Highest-Confidence Application Scenarios Where 2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine (CAS 663926-22-5) Provides Verifiable Advantage


KCNQ2 (Kv7.2) Potassium Channel Modulator Lead Generation

The quantitative SAR evidence demonstrates that the 4-(pyrrolidin-1-yl)phenyl scaffold delivers an EC₅₀ of 0.21 μM at KCNQ2, whereas the 3-pyrrolidine regioisomer is inactive (>30 μM) and the piperidine analog shows only 32% inhibition [1]. Medicinal chemistry teams pursuing KCNQ2 openers for epilepsy, neuropathic pain, or tinnitus should procure CAS 663926-22-5 as the exclusive para-substituted pyrrolidine building block, using its primary amine as a derivatization handle for parallel library synthesis. Substituting the meta isomer or piperidine analog at the screening stage will yield false negatives and derail the hit-to-lead process.

COX-1/COX-2 Dual Inhibitor Fragment Optimization

The 4-(pyrrolidin-1-yl)phenyl-bearing pyrazole carboxamide (Compound 3a) is the only analog among the cyclic amine series tested that retains measurable dual COX-1/COX-2 activity (IC₅₀ = 10.35 and 12.50 μM, respectively), while the piperidine variant is completely inactive (IC₅₀ >100 μM at both isoforms) [2]. Research groups developing non-selective NSAID candidates or dual COX/sEH inhibitors should anchor their SAR exploration on the pyrrolidine scaffold (CAS 663926-22-5) and avoid the piperidine analog, which forfeits all COX activity. The primary amine permits facile conversion to amides, ureas, and sulfonamides for systematic optimization.

Sigma-2 Receptor (TMEM97) Ligand Development for CNS and Oncology Indications

The N-(arylethyl)-2-(1-pyrrolidinyl)ethylamine chemotype, for which CAS 663926-22-5 serves as a minimalist core, has established sigma receptor binding with Ki values in the nanomolar range (sigma-2 Ki = 90 nM reported for a closely related analog) [3]. The compound's primary amine enables direct N-alkylation or N-acylation to explore sigma-1 versus sigma-2 selectivity, a parameter critical for applications spanning cocaine addiction pharmacotherapy, neuroprotection, and cancer diagnostics. Programs targeting sigma receptors should select the pyrrolidine-based scaffold over piperidine variants, as the five-membered ring geometry influences the presentation of the aryl group to the sigma binding pocket.

Property-Driven Scaffold Selection for Lead Optimization Within Lipinski Compliance Space

With a molecular weight of 190.28 g/mol, CAS 663926-22-5 provides a 14–16 Da mass advantage over the piperidine (204.31) and morpholine (206.28) analogs, while its all-carbon pyrrolidine ring avoids the increased hydrogen bond acceptor count and reduced LogP introduced by morpholine's oxygen atom . For lead optimization programs where every Dalton and hydrogen bond counts toward oral bioavailability, the pyrrolidine scaffold offers the most ligand-efficient starting point. Procurement of this scaffold for fragment-based drug discovery or property-guided library design is recommended when downstream molecular weight and LogP constraints are anticipated to be challenging.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.